Cas no 777040-68-3 (Cyclobutanamine, 2-(phenylmethoxy)-, (1S,2R)- (9CI))

Cyclobutanamine, 2-(phenylmethoxy)-, (1S,2R)- (9CI) structure
777040-68-3 structure
Product Name:Cyclobutanamine, 2-(phenylmethoxy)-, (1S,2R)- (9CI)
CAS No:777040-68-3
MF:C11H15NO
MW:177.242902994156
CID:552950
PubChem ID:10512782
Update Time:2025-04-19

Cyclobutanamine, 2-(phenylmethoxy)-, (1S,2R)- (9CI) Chemical and Physical Properties

Names and Identifiers

    • Cyclobutanamine, 2-(phenylmethoxy)-, (1S,2R)- (9CI)
    • (1S,2R)-2-phenylmethoxycyclobutan-1-amine
    • 777040-68-3
    • DTXSID50441060
    • CS-0184238
    • SCHEMBL21227466
    • Cyclobutanamine, 2-(phenylmethoxy)-, (1S,2R)-(9CI)
    • (1S,2R)-2-Benzyloxycyclobutanamine
    • Inchi: 1S/C11H15NO/c12-10-6-7-11(10)13-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8,12H2/t10-,11+/m0/s1
    • InChI Key: PWZQZJTVISDNTA-WDEREUQCSA-N
    • SMILES: O(CC1C=CC=CC=1)[C@@H]1CC[C@@H]1N

Computed Properties

  • Exact Mass: 177.115364102g/mol
  • Monoisotopic Mass: 177.115364102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 154
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 35.2Ų
Recommended suppliers
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen